molecular formula C10H18ClN3O B1428554 5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride CAS No. 913264-44-5

5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1428554
M. Wt: 231.72 g/mol
InChI Key: OHPXIMJRWCXAAV-UHFFFAOYSA-N
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Description

5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride (5-IPO-P4-ODHCl) is a small molecule that has been used in a variety of scientific research applications. It is synthesized through a multi-step process involving the reaction of piperidine with 1,2,4-oxadiazole. 5-IPO-P4-ODHCl has been studied in detail for its biochemical and physiological effects and potential applications in laboratory experiments.

Scientific Research Applications

Chemical Stability and Rearrangement

5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride demonstrates interesting chemical properties. Kayukova et al. (2018) explored its chemical stability under various conditions, including its reactivity in the Boulton–Katritzky rearrangement. This compound showed reactivity at room temperature in different environments, leading to the formation of spiropyrazoline compounds (Kayukova et al., 2018).

Antimicrobial Activity

Krolenko et al. (2016) synthesized new derivatives containing the piperidine or pyrrolidine ring, including variants of 5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole, which exhibited strong antimicrobial activity. A structure–activity study was conducted to understand the antimicrobial effects of these compounds (Krolenko et al., 2016).

Antiproliferative Properties

Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, which includes 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. They identified this compound as a tubulin inhibitor through biological activity profile studies and biochemical assays, indicating its potential in cancer research (Krasavin et al., 2014).

Local Anesthetic Activity

A study by Kayukova et al. (2011) tested various amidoxime derivatives, including 3-[β-(piperidin-1-yl)]ethyl-5-aryl-1,2,4-oxadiazoles, for local anesthetic activity. They found certain compounds in this class exhibited higher activity than reference drugs, making them candidates for further testing in conduction and infiltration anesthesia (Kayukova et al., 2011).

GABA A Receptor Agonists

Jansen et al. (2008) synthesized derivatives of 5-(4-piperidyl)-3-isoxazolol, altering the basic piperidine substituent. They evaluated these compounds for their selective agonistic activity on different alpha subunits of GABA A receptors, demonstrating their potential in drug development for various disorders (Jansen et al., 2008).

properties

IUPAC Name

3-piperidin-4-yl-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)10-12-9(13-14-10)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPXIMJRWCXAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735574
Record name 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

CAS RN

913264-44-5
Record name 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

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